2(3H)-benzoxazolone, 3-(trimethylsilyl)-
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Overview
Description
2(3H)-benzoxazolone, 3-(trimethylsilyl)- is a compound that features a benzoxazolone core structure with a trimethylsilyl group attached. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-benzoxazolone, 3-(trimethylsilyl)- typically involves the introduction of the trimethylsilyl group to the benzoxazolone core. One common method is the reaction of benzoxazolone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an S_N2-like mechanism, where the alcohol group of benzoxazolone attacks the silicon atom of trimethylsilyl chloride, resulting in the formation of the trimethylsilyl ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2(3H)-benzoxazolone, 3-(trimethylsilyl)- can undergo various chemical reactions, including:
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Tris(trimethylsilyl)silane under mild conditions.
Substitution: Trimethylsilyl chloride and a base such as triethylamine.
Major Products Formed
Oxidation: Hydroperoxides.
Reduction: Reduced benzoxazolone derivatives.
Substitution: Various substituted benzoxazolone derivatives depending on the reagents used.
Scientific Research Applications
2(3H)-benzoxazolone, 3-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols during chemical synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(3H)-benzoxazolone, 3-(trimethylsilyl)- involves its ability to act as a protecting group for hydroxyl groups. The trimethylsilyl group can be introduced to hydroxyl groups, rendering them inert and preventing unwanted reactions during synthesis. This protection is temporary and can be removed under specific conditions, allowing the original hydroxyl group to be restored .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar in structure but lacks the benzoxazolone core.
Tris(trimethylsilyl)silane: Contains multiple trimethylsilyl groups and is used as a radical-based reducing agent.
Trimethylsilyl chloride: Commonly used for introducing trimethylsilyl groups to other molecules.
Uniqueness
2(3H)-benzoxazolone, 3-(trimethylsilyl)- is unique due to the combination of the benzoxazolone core and the trimethylsilyl group. This combination imparts specific chemical properties that make it useful in various applications, particularly in protecting hydroxyl groups during synthesis .
Properties
CAS No. |
43112-42-1 |
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Molecular Formula |
C10H13NO2Si |
Molecular Weight |
207.30 g/mol |
IUPAC Name |
3-trimethylsilyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H13NO2Si/c1-14(2,3)11-8-6-4-5-7-9(8)13-10(11)12/h4-7H,1-3H3 |
InChI Key |
GEAIAYGCKRZWRD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C2=CC=CC=C2OC1=O |
Origin of Product |
United States |
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